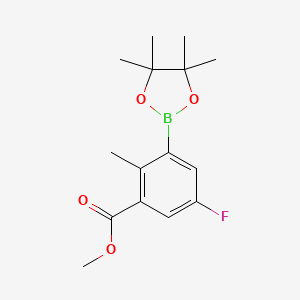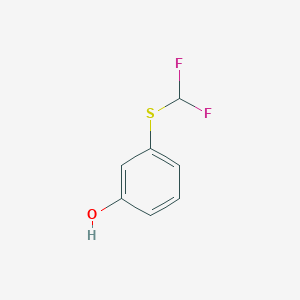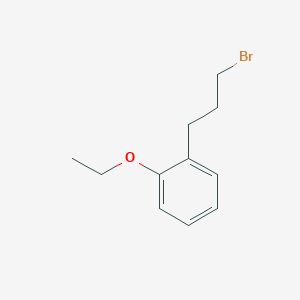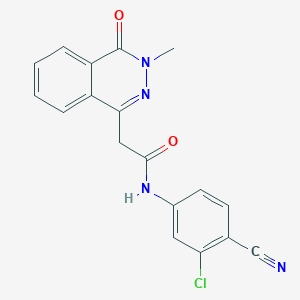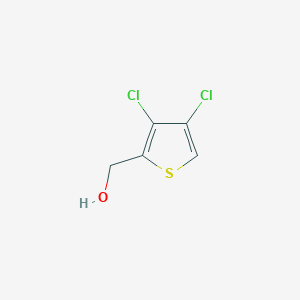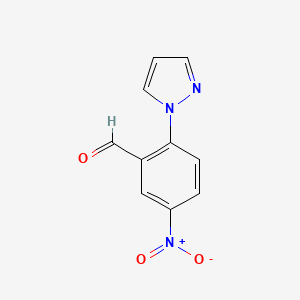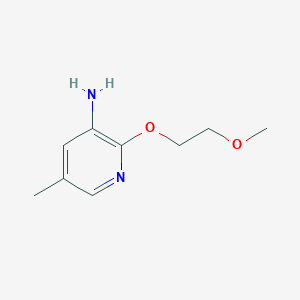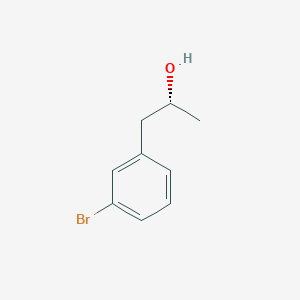![molecular formula C20H15FN4O5 B13572213 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide involves multiple steps, including substitution, click reaction, and addition reaction . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes a series of reactions to form the final product .
Industrial Production Methods
Efficient and cost-effective production methods would be essential for its commercial viability .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, this compound has shown potential as an inhibitor of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer pathogenesis .
Medicine
Medically, this compound is being explored for its potential to enhance immune responses and induce apoptosis in cancer cells. It is structurally related to pomalidomide, which is used in treating multiple myeloma .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as IDO1. By inhibiting this enzyme, the compound can modulate immune responses and potentially suppress tumor growth . Additionally, it may act through the ubiquitin-proteasome pathway, leading to the degradation of specific proteins involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide: A derivative of thalidomide with immunomodulatory and anti-cancer properties.
Lenalidomide: Another thalidomide derivative used in treating multiple myeloma.
Thalidomide: The parent compound known for its historical use and subsequent discovery of teratogenic effects.
Uniqueness
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to its analogs .
Propriétés
Formule moléculaire |
C20H15FN4O5 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-6-fluorobenzamide |
InChI |
InChI=1S/C20H15FN4O5/c21-12-2-1-3-13(22)16(12)18(28)23-9-4-5-10-11(8-9)20(30)25(19(10)29)14-6-7-15(26)24-17(14)27/h1-5,8,14H,6-7,22H2,(H,23,28)(H,24,26,27) |
Clé InChI |
MDXIIWNPRLPOOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


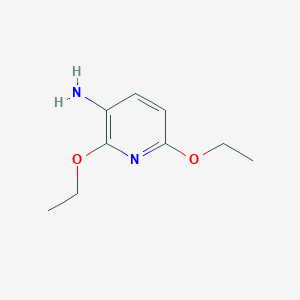
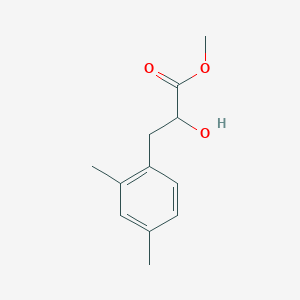
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
